Dimethylaminoacetonitrile

Organic Synthesis Catalysis Nitrile Chemistry

Dimethylaminoacetonitrile (CAS 926-64-7), also known as N,N-Dimethylglycinonitrile, is a versatile tertiary amino nitrile with the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol. It is characterized by its clear, colorless liquid appearance, a fishlike odor, and physical properties including a boiling point of 137-138 °C, a density of 0.863 g/mL at 25 °C, and a flash point of 36 °C (closed cup).

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 926-64-7
Cat. No. B1205105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoacetonitrile
CAS926-64-7
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCN(C)CC#N
InChIInChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3
InChIKeyPLXBWEPPAAQASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Dimethylaminoacetonitrile (CAS 926-64-7)? A Procurement Guide for Chemical Synthesis


Dimethylaminoacetonitrile (CAS 926-64-7), also known as N,N-Dimethylglycinonitrile, is a versatile tertiary amino nitrile with the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol [1]. It is characterized by its clear, colorless liquid appearance, a fishlike odor, and physical properties including a boiling point of 137-138 °C, a density of 0.863 g/mL at 25 °C, and a flash point of 36 °C (closed cup) [2]. Functionally, it acts as a crucial chemical intermediate due to its reactive nitrile and tertiary amine moieties, making it a valuable building block in organic synthesis [3].

Workflow
Dual-functional C2 building block for amine and nitrile chemistry
Selection
Suited for N-substituted glycine, heterocycle and complex molecule synthesis
Use Context
Flammable liquid; handle in ventilated area with proper storage

Why Dimethylaminoacetonitrile Cannot Be Simply Swapped: Critical Differentiators in Aminoacetonitrile Procurement


Direct substitution of dimethylaminoacetonitrile with other aminoacetonitriles is scientifically unsound due to profound differences in molecular size, electronic properties, and reactivity. Even closely related analogs like diethylaminoacetonitrile or piperidinoacetonitrile exhibit significantly different steric profiles and basicity, which directly impact their performance as nucleophiles, their behavior in catalytic cycles, and the yields of downstream synthetic steps. Furthermore, in specific applications such as acting as a cyanating agent, dimethylaminoacetonitrile has been shown to be completely ineffective where its morpholino analog performs with high efficiency, underscoring that functional group modifications are not trivial substitutions [1]. The evidence below quantifies these critical performance gaps, justifying a deliberate and data-driven procurement strategy.

  • Steric & Basicity Mismatch
    Diethyl and piperidino analogs alter nucleophilicity and catalytic cycle performance.
  • Cyanation Incompatibility
    Morpholino analog effective in Ni-catalyzed cyanation where dimethylamino is inactive; reaction-specific fitness must be verified.
  • Biological Activity Difference
    Inactive as hepatic oxidase repressor, unlike parent aminoacetonitrile; serves as inactive control, not a substitute for activity studies.

Evidence-Based Procurement Guide: Quantified Performance of Dimethylaminoacetonitrile vs. Comparators


Cyanating Agent Efficiency: Dimethylaminoacetonitrile vs. Morpholinoacetonitrile in Nickel-Catalyzed Cyanation

In a nickel-catalyzed cyanation of phenol derivatives, dimethylaminoacetonitrile was found to be entirely ineffective as a cyanating agent. Under identical reaction conditions, morpholinoacetonitrile achieved an 86% yield, establishing a clear and quantifiable difference in suitability for this specific class of reactions [1]. This stark contrast demonstrates that the substitution of a dimethylamino group with a morpholino group is not a minor modification but rather a critical determinant of catalytic compatibility and reaction success.

Cyanating agent yield
Head-to-head
Target: 0% yield (ineffective) Comparator: 86% yield
Reaction-specific inactivity; verify for cyanation applications.
NiBr2/Zn/dcype catalyst system
Organic Synthesis Catalysis Nitrile Chemistry

Mixed-Function Oxidase Repression: Dimethylaminoacetonitrile vs. Aminoacetonitrile

In an in vivo study assessing effects on hepatic mixed-function oxidases, the parent compound aminoacetonitrile was a potent repressor of dimethylnitrosamine (DMN)-demethylase I activity. In contrast, its derivative dimethylaminoacetonitrile was found to be completely inactive as a repressor [1]. This difference highlights how N-substitution on the amino group can abolish a specific biological activity.

Enzyme repressor activity
Head-to-head
Target: Inactive Comparator: Potent repressor
Inactive control for DMN-demethylase I studies.
In vivo rat hepatic microsomal system
Biochemistry Enzymology Toxicology

Basic Physical Properties: Dimethylaminoacetonitrile vs. Diethylaminoacetonitrile

The key physical properties of dimethylaminoacetonitrile differ significantly from its higher alkyl analog, diethylaminoacetonitrile. Dimethylaminoacetonitrile has a boiling point of 137-138 °C and a density of 0.863 g/mL, while diethylaminoacetonitrile is reported to have a boiling point of approximately 170-175 °C . This difference in volatility and mass has direct implications for handling, purification, and safety in large-scale operations.

Boiling point gap
Context-dependent
33–38 °C lower than diethyl analog (137–138 °C vs ~170–175 °C)
Higher volatility; adjust handling and storage.
Cross-study comparison; verify for process conditions
Physical Chemistry Process Engineering Safety Management

Role as a Synthetic Intermediate: Dimethylaminoacetonitrile vs. Simple Nitriles

Dimethylaminoacetonitrile is a specific precursor for N,N-dimethylglycine via saponification, a transformation not possible with simple nitriles like acetonitrile or benzonitrile [1]. This unique reactivity stems from the presence of the α-amino group, which enables a wide range of synthetic transformations that are inaccessible to its non-aminated counterparts [2].

Synthetic versatility
Class-level
Direct precursor to N,N-dimethylglycine; simple nitriles cannot.
Class-level inference for amino acid synthesis routes.
Based on patent and general reactivity
Organic Synthesis Nitrile Chemistry Amino Acid Derivatives

Optimal Use Cases for Dimethylaminoacetonitrile (CAS 926-64-7) in R&D and Production


Synthesis of N-Substituted Glycine and Amino Acid Derivatives

Dimethylaminoacetonitrile is the precursor of choice for synthesizing N,N-dimethylglycine and related compounds via simple saponification or hydrolysis [1]. This application leverages its unique α-amino nitrile structure, which cannot be replicated by simple nitriles like acetonitrile or benzonitrile. The high yields and straightforward reaction conditions make it a robust starting material for both small-scale laboratory synthesis and large-scale production of fine chemicals and pharmaceutical intermediates.

Building Block for Heterocyclic and Complex Molecule Synthesis

As demonstrated in the synthesis of α-dimethylamino-β-oxonitriles and its use in preparing tetrachloroethylene bisisocyanide dichloride (a precursor to fungicides) [1][2], dimethylaminoacetonitrile is a versatile C₂-synthon for constructing more complex molecular architectures. Its ability to react with aldehydes, primary and secondary amines, and organometallic reagents makes it a valuable tool in medicinal chemistry and agrochemical research. Users seeking to introduce both a nitrile and a protected amine into a target molecule would find this compound uniquely suited to their needs.

Enzymology and Toxicology Research as a Biological Control

For studies investigating the effects of aminoacetonitriles on hepatic mixed-function oxidases, dimethylaminoacetonitrile serves as a specific, biologically inactive control [1]. The evidence shows that while aminoacetonitrile is a potent repressor of DMN-demethylase I, its dimethylated counterpart is completely inactive. Researchers designing in vivo or in vitro experiments to probe structure-activity relationships or the mechanism of enzyme repression should select this compound to demonstrate that the observed effects are specific to the unsubstituted amine functionality.

Application
Selection Property
Validation Focus
N‑Substituted glycine synthesis
α‑Amino nitrile building block
Saponification/hydrolysis efficiency
Heterocyclic & complex molecule synth.
Dual‑reactive C2 synthon
Multi‑step reactivity profiling
Enzymology control compound
Inactive DMN‑demethylase I repressor
Enzyme repression assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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